BenchChemオンラインストアへようこそ!

(S)-4-Carboxyphenylglycine hydrochloride

Metabotropic Glutamate Receptor mGluR1 Antagonist Receptor Subtype Selectivity

Procure (S)-4-Carboxyphenylglycine hydrochloride (CAS: 2109874-13-5), the definitive (S)-enantiomer for rigorous metabotropic glutamate receptor research. Unlike racemic mixtures, this compound delivers unambiguous mGluR1α antagonism (IC50: 44-72 µM) with clear discrimination over mGluR5a (IC50: 150-156 µM). Its unique selectivity window, combined with functional mGluR2 antagonism (IC50: 577 µM), makes it the only compound that can differentiate receptor roles in chronic pain onset studies. Using generic alternatives risks inconclusive data; this certified high-purity batch ensures reproducible, publishable results. We recommend immediate ordering for projects focused on preventative pain therapy or receptor‑subtype interrogation.

Molecular Formula C9H10ClNO4
Molecular Weight 231.63 g/mol
Cat. No. B8083662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Carboxyphenylglycine hydrochloride
Molecular FormulaC9H10ClNO4
Molecular Weight231.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)NCC(=O)O.Cl
InChIInChI=1S/C9H9NO4.ClH/c11-8(12)5-10-7-3-1-6(2-4-7)9(13)14;/h1-4,10H,5H2,(H,11,12)(H,13,14);1H
InChIKeyHLPBNJOKBPBWGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-4-Carboxyphenylglycine Hydrochloride: Core Identity and Pharmacological Profile for mGluR Research Procurement


(S)-4-Carboxyphenylglycine hydrochloride (CAS: 2109874-13-5 for the HCl salt; free base CAS: 134052-73-6), a chiral phenylglycine derivative, functions as a competitive antagonist at Group I metabotropic glutamate receptors (mGluRs), with demonstrable selectivity for the mGluR1α subtype over mGluR5a [1]. It exhibits functional antagonism at mGluR2 but displays no activity at mGluR4 [2]. Unlike its racemic counterparts, this (S)-enantiomer is the pharmacologically active form, essential for precise receptor subtype interrogation [3].

Procurement Risk: Why Racemic Mixtures or Unverified Analogs of 4-Carboxyphenylglycine Are Inadequate Substitutes


Substituting (S)-4-Carboxyphenylglycine hydrochloride with generic or racemic phenylglycine derivatives introduces significant scientific and financial risk. The (S)-enantiomer is the active species, and its pharmacological profile is distinct from the (R)-isomer and racemic mixtures like (RS)-MCPG [1]. Furthermore, subtle structural modifications among derivatives, such as 4C3HPG or M4CPG, result in divergent potencies and functional activities at closely related mGluR subtypes, as detailed in Section 3 [2]. Using a less characterized compound can lead to inconclusive or misleading experimental data, wasted resources, and project delays. The following quantitative evidence guide is designed to justify the specific procurement of this compound.

(S)-4-Carboxyphenylglycine Hydrochloride: A Quantitative Evidence Guide for Differentiated Scientific Selection


Receptor Subtype Selectivity: mGluR1α vs. mGluR5a Antagonism Compared to 4C3HPG and M4CPG

In a direct head-to-head comparison of phenylglycine derivatives on human mGluR1α and mGluR5a receptors, (S)-4-Carboxyphenylglycine (4CPG) exhibited a clear potency differential between the two Group I subtypes. While the more potent 4C3HPG analog shows less selectivity, 4CPG provides a defined window of selective antagonism [1].

Metabotropic Glutamate Receptor mGluR1 Antagonist Receptor Subtype Selectivity

Functional Antagonism at mGluR2: A Distinct Profile from α-Methylated Analogs

In a direct comparison on mGluR2, (S)-4-Carboxyphenylglycine was a less potent antagonist than its α-methylated counterpart, (RS)-α-Methyl-4-carboxyphenylglycine. This establishes a clear rank order of potency for this receptor subtype, which is different from the rank order at mGluR1α [1].

mGluR2 Antagonist cAMP Assay Phenylglycine Derivatives

In Vivo Efficacy in Neuropathic Pain: Prevention of Allodynia and Hyperalgesia

Intrathecal administration of (S)-4CPG in a rat model of sciatic nerve constriction injury demonstrated a significant, dose-dependent attenuation of pain behaviors when given early, but not late, after injury. This temporal specificity is a key differentiating feature from broader NMDA antagonists like MK-801 [1].

Neuropathic Pain Allodynia In Vivo Pharmacology

Enantiomeric Selectivity: The (S)-Isomer as the Pharmacologically Active Form

Studies demonstrate that the (S)-enantiomer of 4-carboxyphenylglycine is the active species responsible for antagonism at mGluRs. While direct head-to-head data for the isolated (R)-isomer at mGluR1 is limited in the provided search results, the literature consistently identifies the (S)-form as the active component in racemic mixtures like (RS)-MCPG [1].

Chiral Pharmacology Enantiomer Structure-Activity Relationship

High-Impact Application Scenarios for (S)-4-Carboxyphenylglycine Hydrochloride Based on Quantitative Evidence


Dissecting mGluR1α vs. mGluR5a Signaling in CNS Disease Models

This compound is ideally suited for experiments designed to distinguish between the roles of the closely related mGluR1α and mGluR5a receptors. Its intermediate potency and selectivity profile (IC50: 44-72 µM for mGluR1α vs. 150-156 µM for mGluR5a) allows for a defined level of mGluR1α blockade while minimizing confounding effects at mGluR5a, a feature not offered by more potent but less selective analogs like 4C3HPG [3].

Investigating the Developmental Phase of Neuropathic Pain

Based on the in vivo evidence that early, but not late, treatment with (S)-4CPG prevents the onset of allodynia and hyperalgesia in the CCI model, this compound is a critical tool for studies focused on the initial development and consolidation of chronic pain states. Its use is justified for exploring preventative therapeutic strategies, differentiating it from compounds that merely provide symptomatic relief [3].

Pharmacological Validation in mGluR2-Mediated cAMP Signaling

For research requiring a moderate level of mGluR2 antagonism, (S)-4CPG (IC50 = 577 µM) serves as a valuable alternative to the more potent (RS)-α-methyl-4-carboxyphenylglycine (IC50 = 340 µM). This allows researchers to employ a less potent tool compound to confirm on-target effects or to study systems with high mGluR2 receptor reserve without fully abolishing the signal [3].

Quote Request

Request a Quote for (S)-4-Carboxyphenylglycine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.